1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione
CAS No.: 89868-49-5
Cat. No.: VC17611625
Molecular Formula: C23H16N2O5
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89868-49-5 |
|---|---|
| Molecular Formula | C23H16N2O5 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione |
| Standard InChI | InChI=1S/C23H16N2O5/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(25(29)30)18-19(20(16)24)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24H2,1H3 |
| Standard InChI Key | CRBOYVWCCQNSGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Introduction
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Its molecular formula is C23H16N2O5, and it has a molecular weight of approximately 400.4 g/mol . This compound features an anthracene backbone with various substituents, including an amino group, a nitro group, and a benzoyl group, which contribute to its unique chemical properties and potential applications in various fields.
Synthesis and Chemical Behavior
The synthesis of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. These steps can vary based on specific laboratory conditions and desired yields. Compounds in the anthraquinone class are known for their diverse biological activities, which are influenced by the substituents on the anthracene backbone.
Biological Activities and Potential Applications
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione has potential applications in several fields due to its unique combination of functional groups. Interaction studies are crucial for understanding how this compound interacts with biological systems. Similar compounds, such as 1-amino-4-nitroanthracene-9,10-dione and 1-aminoanthraquinone, exhibit strong antimicrobial properties and significant cytotoxicity, respectively .
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione | Amino, nitro, benzoyl groups | Potential distinct pharmacological effects |
| 1-Amino-4-nitroanthracene-9,10-dione | Amino, nitro groups | Exhibits cytotoxicity |
| 1-Aminoanthraquinone | Amino group | Known for antimicrobial properties |
Research Findings and Future Directions
Research on 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is ongoing, with a focus on understanding its chemical behavior and biological interactions. The compound's unique structure suggests potential applications in fields such as pharmaceuticals and materials science. Further studies are needed to fully explore its properties and potential uses.
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